molecular formula C13H12N2O2S B240683 N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide

N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide

Cat. No. B240683
M. Wt: 260.31 g/mol
InChI Key: MKCWHRKWGOWCSB-UHFFFAOYSA-N
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Description

N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide, also known as MCTP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MCTP belongs to a class of compounds known as thiophenes, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide is not fully understood, but it is believed to act by modulating the activity of various targets, including GABA receptors and ion channels. N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has been found to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and seizure activity. N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has also been found to inhibit the activity of ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has been found to exhibit various biochemical and physiological effects, including modulation of GABA receptor activity, inhibition of ion channel activity, and reduction of seizure activity. N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has also been found to exhibit anxiolytic and anticonvulsant effects in animal models.

Advantages and Limitations for Lab Experiments

N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has several advantages for lab experiments, including its high purity, ease of synthesis, and potential applications in various research fields. However, N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide also has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for the study of N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide, including the development of more potent and selective analogs, the exploration of its potential applications in other research fields, and the investigation of its mechanism of action. Additionally, further studies are needed to determine the safety and efficacy of N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide in animal models and humans.

Synthesis Methods

N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide can be synthesized by reacting 4-aminobenzoyl chloride with methyl isocyanate, followed by reaction with thiophene-2-carboxylic acid. The resulting product is purified through recrystallization to obtain N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide in high purity.

Scientific Research Applications

N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and neuroscience. N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has been found to exhibit activity against various targets, including GABA receptors, ion channels, and enzymes. N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide has also been studied for its potential to treat neurological disorders, such as epilepsy and anxiety.

properties

Product Name

N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide

Molecular Formula

C13H12N2O2S

Molecular Weight

260.31 g/mol

IUPAC Name

N-[4-(methylcarbamoyl)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H12N2O2S/c1-14-12(16)9-4-6-10(7-5-9)15-13(17)11-3-2-8-18-11/h2-8H,1H3,(H,14,16)(H,15,17)

InChI Key

MKCWHRKWGOWCSB-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2

Origin of Product

United States

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